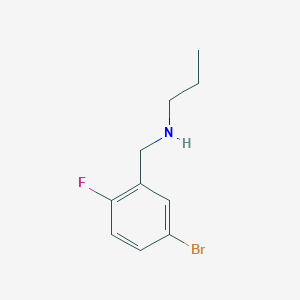
4-Bromo-1-fluoro-2-(propylaminomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is an organic compound with the molecular formula C10H13BrFN. It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of bromine, fluorine, and a propylaminomethyl group attached to a benzene ring, making it a versatile intermediate in organic chemistry.
Mechanism of Action
Target of Action
Similar compounds like 4-bromofluorobenzene are used as substrates for cross-coupling reactions and in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . These reactions are crucial in organic synthesis, suggesting that the compound might interact with enzymes or catalysts involved in these processes.
Mode of Action
Based on its structural similarity to 4-bromofluorobenzene, it might participate in cross-coupling reactions and Suzuki-Miyaura coupling reactions , forming carbon-carbon bonds. These reactions typically involve the exchange of a halogen atom (bromine in this case) with another group, leading to the formation of new compounds.
Biochemical Pathways
Given its potential role in cross-coupling reactions and Suzuki-Miyaura coupling reactions , it might influence pathways involving the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds synthesized as a result of these reactions.
Pharmacokinetics
Factors such as its molecular weight (24612 g/mol ), predicted density (1.334±0.06 g/cm3 ), and predicted boiling point (268.7±25.0 °C ) could influence its pharmacokinetic properties and bioavailability.
Result of Action
As a potential participant in cross-coupling reactions and Suzuki-Miyaura coupling reactions , it could contribute to the synthesis of various organic compounds, influencing cellular processes depending on the specific compounds formed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene. , factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and stability. Furthermore, its use and production volume could have implications for environmental safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Aminomethylation: The addition of a propylaminomethyl group to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(propylaminomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents.
4-Bromo-2-fluoroanisole: Used in the synthesis of liquid crystals and other advanced materials.
Uniqueness
4-Bromo-1-fluoro-2-(propylaminomethyl)benzene is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance in scientific research .
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBLDEADLRETSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640724 |
Source


|
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016496-17-5 |
Source


|
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

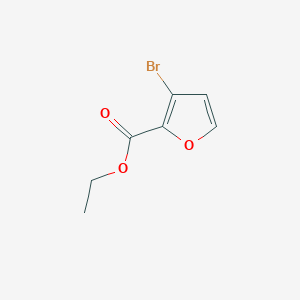


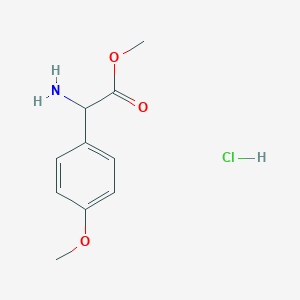
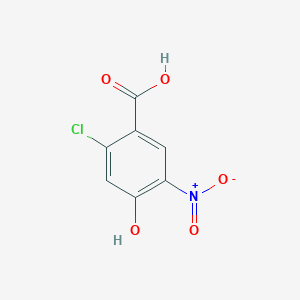


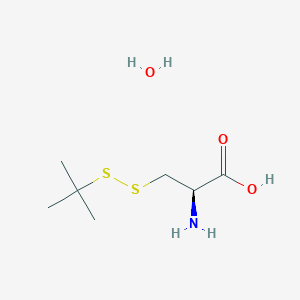
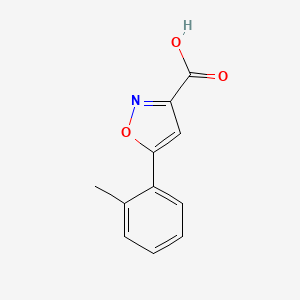
![1H-Imidazo[4,5-B]pyridin-6-amine](/img/structure/B1613150.png)

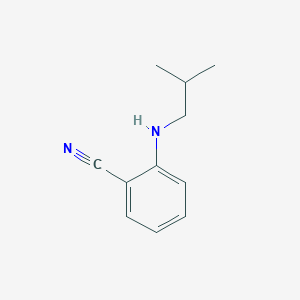
![[2,3'-Bipyridine]-5'-carbonitrile](/img/structure/B1613154.png)
